chloroprene CAS number and chemical properties
chloroprene CAS number and chemical properties
An In-depth Technical Guide to Chloroprene: Properties, Reactivity, and Safety Protocols
Introduction
Chloroprene, systematically named 2-chloro-1,3-butadiene, is a colorless, volatile liquid organic compound.[1][2] It is almost exclusively used as the monomer for the production of the polymer polychloroprene, a versatile synthetic rubber better known by its DuPont trade name, Neoprene.[2][3][4] First synthesized by DuPont chemists in 1931, chloroprene's ability to polymerize readily into a durable elastomer with superior chemical and thermal resistance compared to natural rubber quickly established its industrial importance.[3][5] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, industrial applications, and the critical safety protocols required for its handling, tailored for professionals in research and development.
Chemical and Physical Properties
The fundamental properties of chloroprene dictate its handling, reactivity, and application. Its high volatility and flammability, coupled with a low flash point, necessitate stringent safety measures. The CAS Registry Number® for chloroprene is 126-99-8 .[6][7][8][9][10]
A summary of its key properties is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 126-99-8 | [2][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₄H₅Cl | [2][4][7][8][10][11][13] |
| Molecular Weight | 88.53 g/mol | [2][6][9][10][11][13][14][15] |
| Appearance | Colorless liquid | [2][4][6][7][9] |
| Odor | Pungent, ether-like | [1][2][5][7][9] |
| Density | 0.958 g/cm³ at 20°C | [2][4][6][8][11] |
| Boiling Point | 59.4 °C (138.9 °F) at 760 mmHg | [2][4][6][8][11] |
| Melting Point | -130 °C (-202 °F) | [2][4][6][8][11] |
| Vapor Pressure | 188 mmHg at 20°C (68°F) | [2][6][9][11][16] |
| Vapor Density | 3.0 (relative to air) | [6][14][15] |
| Flash Point | -20 °C (-4 °F) | [6][9][15][17] |
| Water Solubility | Slightly soluble (0.026 g/100 mL) | [1][2][4][5][6] |
| Solubility in Organics | Miscible with acetone, benzene, ethanol, and ether | [1][2] |
Chemical Reactivity and Polymerization
Chloroprene's reactivity is dominated by its conjugated diene structure, making it highly susceptible to polymerization. This reactivity is both its most useful characteristic and a significant handling hazard.
Spontaneous Polymerization
Chloroprene can polymerize explosively and is highly reactive.[11] It autooxidizes rapidly, even at low temperatures, when exposed to air, forming unstable peroxides.[6] These peroxides can catalyze an exothermic polymerization reaction that may rupture sealed containers violently if not properly inhibited.[6][7][10] For this reason, chloroprene is typically stabilized with antioxidants for transport and storage.[9]
Commercial Production of Polychloroprene
The industrial conversion of chloroprene to polychloroprene (Neoprene) is primarily achieved through free-radical emulsion polymerization.[1] This process allows for excellent heat control and the production of high molecular weight polymers. The polymerization is typically initiated using a persulfate catalyst, such as potassium persulfate.[1]
The fundamental stages of this process are outlined in the workflow below.
Caption: Free-radical emulsion polymerization of chloroprene.
Experimental Protocol: Laboratory-Scale Emulsion Polymerization
This protocol outlines a conceptual procedure for the synthesis of polychloroprene in a laboratory setting. Note: This is a hazardous procedure and must be performed with extreme caution in a certified fume hood with appropriate safety measures.
-
Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a port for reagent addition. Circulate water through the jacket to maintain a constant temperature (e.g., 40°C).
-
Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase by dissolving an emulsifying agent (surfactant) in deionized water.
-
Deoxygenation: Purge the reactor and the aqueous phase with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Monomer Addition: Transfer the aqueous phase to the reactor. Begin stirring and add the inhibitor-free chloroprene monomer to the reactor to form an emulsion.
-
Initiation: Prepare a fresh aqueous solution of the initiator (e.g., potassium persulfate). Add the initiator solution to the reactor to start the polymerization. The reaction is exothermic and may require cooling to maintain the set temperature.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for solid content or monomer conversion via gas chromatography.
-
Termination: Once the desired conversion is reached, add a "shortstop" agent (e.g., a solution of a hydroquinone) to quench the free radicals and terminate the polymerization.
-
Post-Reaction: Cool the resulting polychloroprene latex to room temperature. Add an antioxidant to ensure the stability of the final product.
Industrial Significance and Applications
The primary and virtually sole use of chloroprene is as a monomer in the manufacture of polychloroprene.[1][2][3][10][18] The resulting synthetic rubber, Neoprene, is valued for its excellent balance of physical and chemical properties.[3][19]
Key properties of polychloroprene include:
-
Chemical Resistance: Good resistance to oils, greases, solvents, and many other chemicals.[3][20][21]
-
Weathering and Ozone Resistance: Highly resistant to degradation from sunlight, ozone, and weathering, making it ideal for outdoor applications.[3][20][21][22]
-
Flame Resistance: The presence of chlorine in its structure gives it inherent flame-retardant properties; it is one of the few rubbers that are self-extinguishing.[3][20][21]
-
Mechanical Properties: Exhibits high tensile strength and good flexibility over a wide temperature range.[20][21]
These properties make polychloroprene a material of choice in demanding environments. Common applications include automotive parts (belts, hoses), industrial hoses, wire and cable insulation, adhesives, and consumer goods like wetsuits and laptop sleeves.[3][11][16][18]
Toxicology and Safety Protocols
Chloroprene is a hazardous material and must be handled with extreme caution. It is classified as a flammable liquid and is toxic.[2][4][6]
Health Hazards
-
Acute Exposure: High concentrations of chloroprene vapor can cause a range of symptoms including headache, dizziness, respiratory irritation, chest pains, nausea, and dermatitis.[3][7] Contact with the liquid can irritate and burn the skin and eyes, potentially causing corneal damage.[3][7][23]
-
Chronic Exposure: Long-term occupational exposure has been linked to liver function abnormalities, cardiovascular disorders, and depression of the immune system.[7][16][18][24]
Safe Handling and Storage Protocol
Adherence to strict safety protocols is mandatory when working with chloroprene.
-
Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations below exposure limits.[25][26] Use of a process enclosure or local exhaust ventilation is critical.[25]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[12][25]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin contact.[12][23][25] An emergency shower and eyewash station must be immediately accessible.[23][26]
-
Respiratory Protection: If concentrations may exceed exposure limits, a NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator must be used.[9]
-
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated, and fireproof area, away from sources of ignition.[23][26] Chloroprene is often stored under refrigeration (2-8°C) and must be kept away from peroxides and other oxidizing agents.[5][9][23]
-
Handling:
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12][23][27]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, seeking prompt medical attention.[9][27]
-
Inhalation: Move the affected person to fresh air and provide respiratory support if needed. Seek immediate medical attention.[9][12]
-
Spills: Evacuate the area. Eliminate all ignition sources. Clean up spills wearing full PPE, using non-sparking tools and an inert absorbent material.[6]
-
References
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Chloroprene (2-Chloro-1,3-Butadiene) - EPA. (2015). Retrieved from [Link]
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Basic properties and application areas of chloroprene rubber - DLSEALS. (2024). Retrieved from [Link]
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What is Chloroprene Rubber (CR)? - TJCY. (2024). Retrieved from [Link]
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Chloroprene 101: What It Is and Why It Is a Concern | YULEX®. (n.d.). Retrieved from [Link]
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Chloroprene - chemeurope.com. (n.d.). Retrieved from [Link]
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beta-Chloroprene - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]
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Table 1, Properties of Chloroprene - 15th Report on Carcinogens - NCBI Bookshelf. (2021). Retrieved from [Link]
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Chloroprene - Wikipedia. (n.d.). Retrieved from [Link]
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ICSC 0133 - CHLOROPRENE. (2009). Retrieved from [Link]
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HAZARD SUMMARY: CHLOROPRENE - New Jersey Department of Health. (n.d.). Retrieved from [Link]
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Chloroprene - RISE St. James Louisiana. (n.d.). Retrieved from [Link]
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"Chloroprene Polymers" - Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Retrieved from [Link]
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Chloroprene Rubber (CR) - Neoprene Rubber - Lavelle Industries. (n.d.). Retrieved from [Link]
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Chloroprene Rubber (CR, Neoprene) - MakeItFrom.com. (n.d.). Retrieved from [Link]
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Chloroprene | Applications - U.S. Geological Survey. (n.d.). Retrieved from [Link]
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CRITERIA FOR A RECOMMENDED STANDARD... OCCUPATIONAL EXPOSURE TO CHLOROPRENE - CDC. (n.d.). Retrieved from [Link]
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chloroprene (CAS 126-98-7) Properties | Density, Cp, Viscosity | Chemcasts. (n.d.). Retrieved from [Link]
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CHLOROPRENE RUBBER MSDS | Ganpati Exim. (n.d.). Retrieved from [Link]
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CHLOROPRENE RUBBER - SAFETY DATA SHEET. (2010). Retrieved from [Link]
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Neoprene Rubber, CR Rubber, Chloroprene Rubber - Savvy. (2022). Retrieved from [Link]
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Understanding CR Rubber: Properties, Synthesis, Grades, Classification, & Applications - LegendDay. (2024). Retrieved from [Link]
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Polymerization of Chloroprene II. Role of Dimers in Thermal Polymerization - Rubber Chemistry and Technology. (1966). Retrieved from [Link]
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